molecular formula C13H19FN2O B4424028 1-(3,3-Dimethylbutan-2-yl)-3-(4-fluorophenyl)urea

1-(3,3-Dimethylbutan-2-yl)-3-(4-fluorophenyl)urea

Cat. No.: B4424028
M. Wt: 238.30 g/mol
InChI Key: OOICEELIBIVQRQ-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutan-2-yl)-3-(4-fluorophenyl)urea is an organic compound that belongs to the class of ureas. It is characterized by the presence of a urea functional group, which is a carbonyl group attached to two amine groups. The compound also features a 4-fluorophenyl group and a 3,3-dimethylbutan-2-yl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,3-Dimethylbutan-2-yl)-3-(4-fluorophenyl)urea can be synthesized through a multi-step process involving the reaction of appropriate starting materials. One common method involves the reaction of 4-fluoroaniline with 3,3-dimethylbutan-2-yl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are combined in precise ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutan-2-yl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the urea group into amines.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Production of amines and other reduced forms.

    Substitution: Generation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,3-Dimethylbutan-2-yl)-3-(4-fluorophenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,3-Dimethylbutan-2-yl)-3-(4-fluorophenyl)urea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The presence of the 4-fluorophenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the urea group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Dimethylbutan-2-yl)-3-phenylurea: Lacks the fluorine atom, resulting in different chemical and biological properties.

    1-(3,3-Dimethylbutan-2-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

    1-(3,3-Dimethylbutan-2-yl)-3-(4-methylphenyl)urea: Features a methyl group, which affects its hydrophobicity and interaction with molecular targets.

Uniqueness

1-(3,3-Dimethylbutan-2-yl)-3-(4-fluorophenyl)urea is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

1-(3,3-dimethylbutan-2-yl)-3-(4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-9(13(2,3)4)15-12(17)16-11-7-5-10(14)6-8-11/h5-9H,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOICEELIBIVQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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